molecular formula C6H7N3S B1491347 2-(Azidomethyl)-5-methylthiophene CAS No. 2098046-04-7

2-(Azidomethyl)-5-methylthiophene

Cat. No. B1491347
CAS RN: 2098046-04-7
M. Wt: 153.21 g/mol
InChI Key: JAKXHLIHWMBHAA-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-methylthiophene (2-AMT) is an organic compound that is widely used in the pharmaceutical and chemical industries due to its unique properties. 2-AMT is a heterocyclic compound with a five-membered ring containing sulfur, nitrogen, and carbon atoms. It is a colorless liquid at room temperature and has a boiling point of 110-111 °C. 2-AMT is a versatile compound that can be used in a variety of applications such as in the synthesis of drugs and as a reagent in laboratory experiments.

Scientific Research Applications

Synthesis and Reactivity

The compound 2-(Azidomethyl)-5-methylthiophene exhibits unique chemical reactivity, particularly in the context of its azido group. Davies, Spagnolo, and Zanirato (1995) explored the synthesis and thermal reactivity of 2-azido-5-trimethylsilylthiophene and 2-azido-5-methylthiophene. They found that these compounds displayed differential chemical reactivity and kinetic behavior in 1,3-cycloaddition reactions and thermal decomposition (Davies, Spagnolo, & Zanirato, 1995).

Electronic and Molecular Structure

Tanabe, Kuze, Fujiwara, Takeuchi, and Konaka (1995) conducted a study on the molecular structure of 2-methylthiophene using gas electron diffraction combined with microwave spectroscopic data. Their findings contribute to understanding the structural properties of thiophene derivatives, which are relevant to the study of 2-(Azidomethyl)-5-methylthiophene (Tanabe et al., 1995).

Application in Solar Cells

A study by Tian, Huang, Zhao, Huang, Feng, Nie, Shen, and Tan (2010) explored the use of dyes based on methylthiophene in dye-sensitized solar cells. They found that these dyes, including those with structures similar to 2-(Azidomethyl)-5-methylthiophene, showed promising photovoltaic properties, suggesting potential applications in renewable energy technologies (Tian et al., 2010).

Catalytic and Chemical Processes

Research by Reich and Whipple (2005) on the lithium-iodine exchange in an iodothiophene used 2-lithio-5-methylthiophene as a key intermediate. This study is relevant for understanding the chemical behavior of thiophene derivatives in catalytic processes, which could be applied to 2-(Azidomethyl)-5-methylthiophene (Reich & Whipple, 2005).

properties

IUPAC Name

2-(azidomethyl)-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-5-2-3-6(10-5)4-8-9-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKXHLIHWMBHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)-5-methylthiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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